(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
Overview
Description
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is notable for its unique structure, which consists of two naphthol units connected via a single bond, with each naphthol unit being partially hydrogenated. The (S)-(-) enantiomer indicates that the compound has a specific three-dimensional arrangement, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol typically involves the hydrogenation of 1,1’-bi-2-naphthol. The process begins with the preparation of 1,1’-bi-2-naphthol, which can be synthesized through oxidative coupling of 2-naphthol. The hydrogenation step is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions, including temperature and pressure, are carefully controlled to achieve selective hydrogenation and to obtain the desired (S)-(-) enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol follows similar principles but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under high pressure.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereoselective interactions in biological systems.
Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol exerts its effects is primarily through its ability to act as a chiral ligand. In asymmetric catalysis, the compound coordinates with metal centers to create chiral environments that facilitate enantioselective reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s chirality plays a crucial role in determining its interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: The parent compound, which lacks the hydrogenation of the naphthol units.
2,2’-Dihydroxy-1,1’-binaphthyl: Another binaphthyl derivative with hydroxyl groups at different positions.
Binaphthyl-based ligands: A class of compounds with similar structures but varying degrees of hydrogenation and functionalization.
Uniqueness
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and partial hydrogenation, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIFKBYNJRJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983974 | |
Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-14-8, 65355-00-2 | |
Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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